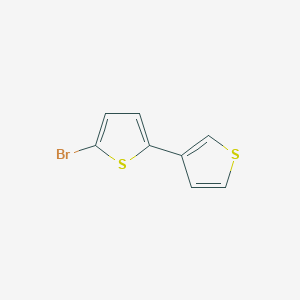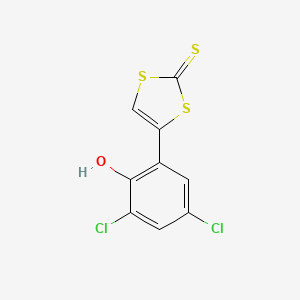
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dithiole-thione ring attached to a dichlorohydroxyphenyl group, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with carbon disulfide and a base, followed by cyclization to form the dithiole-thione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole-thione ring to dithiol or thiol derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted phenyl derivatives. These products can have different chemical and biological properties, making them useful for further applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Potential therapeutic agent for treating infections and cancer, with ongoing research into its efficacy and safety.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione involves its interaction with cellular targets and pathways. The compound can inhibit enzymes and disrupt cellular processes by binding to active sites or altering protein structures. Its antimicrobial and anticancer effects are attributed to its ability to generate reactive oxygen species and induce oxidative stress in target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bithionol: An antibacterial and anthelmintic compound with a similar dichlorohydroxyphenyl structure.
4-(3,5-Dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid: Another compound with a dichlorohydroxyphenyl group, used in different therapeutic applications.
Uniqueness
4-(3,5-Dichloro-2-hydroxyphenyl)-2H-1,3-dithiole-2-thione is unique due to its dithiole-thione ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile chemical and therapeutic agent .
Eigenschaften
CAS-Nummer |
91859-38-0 |
|---|---|
Molekularformel |
C9H4Cl2OS3 |
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
4-(3,5-dichloro-2-hydroxyphenyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C9H4Cl2OS3/c10-4-1-5(8(12)6(11)2-4)7-3-14-9(13)15-7/h1-3,12H |
InChI-Schlüssel |
KYWUZHLJZLSJIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=CSC(=S)S2)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


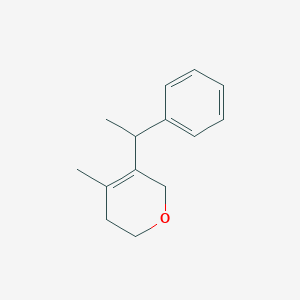
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
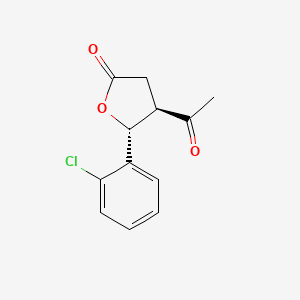
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
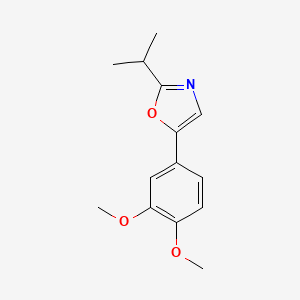

![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)

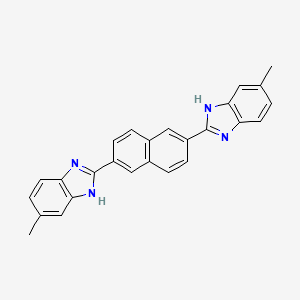
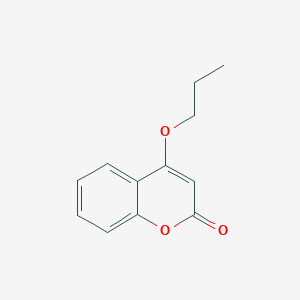
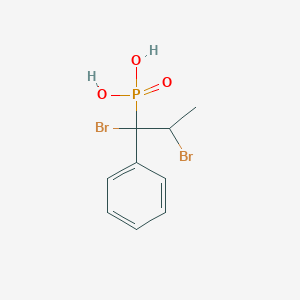
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)

